3-Pentanol

概述

描述

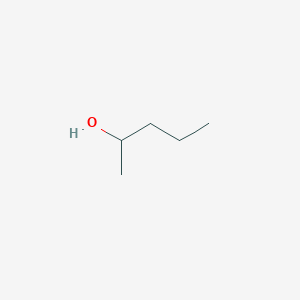

3-Pentanol (CAS 584-02-1), a secondary alcohol with the molecular formula C₅H₁₂O, is characterized by a hydroxyl group (-OH) attached to the third carbon of a five-carbon chain . It is naturally produced by plants, bacteria (e.g., Bacillus spp.), and insects (e.g., ambrosia beetles) . Its applications span agriculture, combustion chemistry, and organic synthesis. For instance, this compound primes plant immune responses against pathogens by upregulating salicylic acid (SA) and jasmonic acid (JA) signaling pathways , and it serves as a solvent in non-metal-catalyzed reactions due to its stability under high-temperature conditions .

准备方法

Catalytic Hydration of 2-Pentene

The direct hydration of alkenes represents a cornerstone of 3-pentanol synthesis. A patented method (CN104478661A) demonstrates a two-step catalytic process using 2-pentene as the starting material .

Addition Reaction with Acetic Acid

In the first step, 2-pentene reacts with acetic acid over a sulfonic cation exchange resin catalyst (-functionalized resin) under controlled conditions:

\text{CH}3\text{CH}=\text{CHCH}2\text{CH}3 + \text{CH}3\text{COOH} \rightarrow \text{CH}3\text{CH}(\text{OAc})\text{CH}2\text{CH}2\text{CH}3 $$

Key parameters include a molar ratio of acetic acid to 2-pentene (2–5:1), temperatures of 80–100°C, and pressures of 0.8–2.0 MPa. The resin’s mass exchange capacity (3–5.5 mmol/g) ensures high conversion rates (>95%) and selectivity toward amyl acetate isomers.

Transesterification with Methanol

The second step involves transesterifying amyl acetate with methanol catalyzed by sodium methoxide ($$ \text{CH}_3\text{ONa} $$):

\text{CH}_3\text{CH}(\text{OAc})\text{CH}_2\text{CH}_2\text{CH}_3 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH}(\text{OH})\text{CH}_2\text{CH}_2\text{CH}_3 + \text{CH}_3\text{OAc} $$

Optimal conditions include a methanol-to-amyl acetate molar ratio of 2–5:1 and temperatures of 62–80°C. Catalytic distillation separates the this compound product (b.p. 115.3°C) from unreacted reagents, achieving purities exceeding 99.5% .

Table 1: Performance of Catalytic Hydration (Selected Examples)

| Parameter | Example 1 | Example 5 | Example 10 |

|---|---|---|---|

| Temperature (°C) | 85 | 95 | 100 |

| Pressure (MPa) | 1.2 | 1.8 | 2.0 |

| Conversion (%) | 96.2 | 98.7 | 99.1 |

| Selectivity (%) | 92.4 | 94.8 | 95.3 |

Acid-Catalyzed Hydration of Alkenes

The hydration of 2-pentene via aqueous acid follows a carbocation-mediated mechanism, as detailed in studies of alkene reactivity .

Mechanistic Pathway

-

Protonation : 2-pentene reacts with , forming a secondary carbocation at C3:

\text{CH}_2=\text{CHCH}_2\text{CH}_2\text{CH}_3 + \text{H}^+ \rightarrow \text{CH}_3\text{CH}^+\text{CH}_2\text{CH}_2\text{CH}_3 $$ -

Nucleophilic Attack : Water attacks the carbocation, yielding an oxonium ion:

\text{CH}_3\text{CH}^+\text{CH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}(\text{OH}_2^+)\text{CH}_2\text{CH}_2\text{CH}_3 $$

Regioselectivity and Side Reactions

The reaction favors Markovnikov addition, producing this compound as the major product. Competing pathways, such as carbocation rearrangements (e.g., hydride shifts), are minimal due to the stability of the secondary carbocation . Industrial implementations often use sulfuric acid, but environmental concerns have spurred interest in solid acid catalysts .

Transesterification of Amyl Acetate

The patented transesterification process (CN104478661A) highlights a green alternative to traditional hydration .

Reaction Optimization

Sodium methoxide () catalyzes the methanolysis of amyl acetate at 62–80°C, achieving near-quantitative conversion. Excess methanol (2–5:1 molar ratio) drives equilibrium toward this compound, while catalytic distillation concurrently removes methyl acetate byproduct .

Table 2: Transesterification Efficiency

| Catalyst Loading (wt%) | Methanol Ratio | Yield (%) | Purity (%) |

|---|---|---|---|

| 0.5 | 3:1 | 89.2 | 99.1 |

| 1.0 | 4:1 | 93.7 | 99.4 |

| 1.5 | 5:1 | 96.5 | 99.6 |

Comparative Analysis of Methods

Environmental Impact

-

Catalytic Hydration : Eliminates sulfuric acid use, reducing wastewater toxicity .

-

Acid-Catalyzed Hydration : Generates acidic waste, necessitating costly neutralization .

Economic Viability

化学反应分析

Oxidation Reactions

3-Pentanol undergoes oxidation primarily through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms, leading to the formation of various products.

-

Kinetics of Reactions : The reaction rates for this compound with OH radicals and Cl atoms have been studied extensively. The rate constants at room temperature (298 K) are approximately:

-

-

Product Formation : The primary products from the oxidation of this compound include:

Product Molar Yield (%) 3-Pentanone 26 ± 2 (without NO), 51 ± 4 (with NO) Propionaldehyde 12 ± 2 (without NO), 39 ± 2 (with NO) Acetaldehyde 13 ± 2 (without NO), 44 ± 4 (with NO) Formaldehyde 2 ± 1 (without NO), 4 ± 1 (with NO)

These results indicate that the presence of nitrogen oxides (NO) significantly alters the product distribution during oxidation reactions .

Thermal Decomposition

In high-temperature environments, such as combustion processes, thermal decomposition of this compound can occur:

-

Experimental Conditions : Studies have been conducted in jet-stirred reactors and shock tubes at temperatures ranging from K to K and pressures up to atm.

-

Decomposition Products : The decomposition pathways yield various aldehydes and ketones, including butanone and propanal, alongside olefins like -pentene.

Elimination Reactions

Elimination reactions involving dehydration of alcohols can lead to the formation of alkenes:

-

Mechanism : Under acidic conditions or heat, dehydration of this compound can yield -pentene as a major product. The reaction typically follows an E1 or E2 mechanism depending on the conditions.

-

Product Distribution : Analysis has shown that trans-2-pentene is often favored over cis-2-pentene in elimination reactions involving this alcohol .

Kinetic Models

Kinetic modeling studies have provided insights into the reaction pathways and mechanisms involved in the oxidation of pentanols:

Reaction Pathways

The following simplified pathways summarize the primary reactions involving hydroxyl radicals:

| Step | Reaction Type | Key Products |

|---|---|---|

| H-abstraction | Radical Formation | Hydroxyalkyl radicals |

| Reaction with O₂ | Oxidation | Aldehydes, Ketones |

| Dehydration | Elimination | Alkenes |

These pathways illustrate how initial radical formation leads to a variety of products depending on subsequent reactions with oxygen or through elimination processes.

Environmental Implications

The atmospheric chemistry of this compound suggests that its degradation products may contribute to secondary organic aerosol formation and photochemical smog. Understanding these reactions is vital for assessing its environmental impact as a potential biofuel .

科学研究应用

Plant Immunity Induction

Research has demonstrated that 3-pentanol can prime plant immunity against pathogens. A study involving Arabidopsis thaliana showed that exposure to gaseous this compound induced an immune response against Pseudomonas syringae pv. tomato, enhancing the expression of pathogenesis-related genes such as PR1 and PDF1.2. The results indicated that even low concentrations (100 nM) of this compound significantly reduced disease severity and bacterial growth in treated plants compared to controls .

Flavoring Agent

This compound is widely utilized as a flavoring agent due to its sweet, fruity aroma. It has been detected in various food products, including prickly pears, contributing to their flavor profile . Its use in food products enhances sensory attributes and consumer acceptance.

Biogenic Volatile Organic Compound

As a biogenic oxygenated volatile organic compound, this compound plays a role in the aroma compounds of many fruits and herbs. Its application in food technology can improve the quality and appeal of processed foods by enhancing flavors naturally .

Alternative Fuel Source

Recent studies have explored the potential of this compound as an alternative fuel or fuel additive. Theoretical and experimental investigations suggest that it can undergo H-abstraction reactions, making it suitable for use in modern combustion engines. Its properties indicate that it could serve as a green fuel additive, contributing to cleaner combustion processes .

Solvent Properties

In industrial settings, this compound is used as a solvent for various applications, including the formulation of paints, lubricants, and resins. Its ability to dissolve other substances makes it valuable in manufacturing processes where effective mixing is required .

Cosmetic Industry

The cosmetic industry also benefits from this compound's properties. It is used in the production of perfumes and colognes due to its ability to dissolve fragrances effectively. Additionally, it serves as a binding agent for pigments in cosmetics like lipsticks and eyeshadows .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Agricultural | Song and Ryu (2015) | This compound primes plant immunity; enhances gene expression |

| Food Science | HMDB (2020) | Detected in prickly pears; enhances flavor profiles |

| Energy | ACS Publications (2021) | Potential alternative fuel; favorable combustion properties |

| Industrial | Study.com (2020) | Used as a solvent in paints and lubricants |

| Cosmetic | Study.com (2020) | Acts as a solvent for fragrances; binding agent for pigments |

作用机制

3-戊醇的作用机制主要涉及它与生物膜和蛋白质的相互作用。作为一种醇,它可以与水和其他分子形成氢键,从而影响化合物的溶解度和稳定性。 在生物系统中,3-戊醇可以作为溶剂,促进活性成分的运输和传递 .

6. 与相似化合物的比较

3-戊醇可以与其他类似化合物进行比较,例如:

2-戊醇: 另一种戊醇异构体,其羟基位于第二个碳原子上。它具有不同的物理性质和反应活性。

1-戊醇: 一种伯醇,其羟基位于第一个碳原子上。它具有更高的沸点和不同的溶解度特性。

3-甲基-2-丁醇: 一种支链异构体,具有相似的溶剂特性,但由于其结构,反应活性不同

3-戊醇的独特性: 3-戊醇的羟基位于第三个碳原子上,使其具有与其他异构体相比独特的反应性和物理性质。 它作为信息素的作用及其在各个行业的应用突出了其多功能性 .

相似化合物的比较

Structural and Physical Properties

The position of the hydroxyl group in pentanol isomers (1-, 2-, and 3-pentanol) significantly influences their physical properties and reactivity:

This compound exhibits lower boiling points and water solubility compared to 1-pentanol due to reduced hydrogen bonding capacity in secondary alcohols. Gas chromatography-mass spectrometry (GC-MS) can differentiate these isomers via retention times and fragmentation patterns .

Chemical Reactivity

- Enzymatic Acetylation: In competitive acetylation experiments, this compound is less reactive than 1-pentanol, with lipases favoring primary alcohols due to steric accessibility .

- Oxidation and Combustion: this compound: Autoignition involves H-abstraction from the C3 position, forming ketones and aldehydes. Its ignition delay times (920–1450 K) are pressure-dependent, with a revised kinetic model improving predictive accuracy . 2-Pentanol: Decomposes via β-scission pathways, yielding smaller hydrocarbons . 1-Pentanol: Oxidizes primarily to pentanal and pentanoic acid, with slower combustion kinetics .

Metabolic Pathways

- In rat liver microsomes, this compound is a major metabolite of the drug pentamidine, with Kₘ = 28 µM and Vₘₐₓ = 195 pmol/min/mg protein. Comparatively, 2-pentanol formation from pentamidine has higher Kₘ (56 µM) and lower Vₘₐₓ (126 pmol/min/mg), indicating distinct enzymatic preferences .

Key Research Findings

- Plant Immunity: this compound primes defense genes (CaPR1, CaPR4) in pepper plants, reducing Xanthomonas infections by 40% in field trials .

- Ecological Role : It attracts M. mutatus beetles at 10 µg doses, highlighting its role in insect-plant interactions .

- Combustion Efficiency: Revised kinetic models for this compound autoignition reduce prediction errors by 15–20% compared to 1-pentanol models .

生物活性

3-Pentanol, a five-carbon alcohol with the chemical formula C5H12O, has garnered attention for its diverse biological activities. This article explores its effects on both plant and animal systems, highlighting its role as an attractant in insect behavior and its potential in enhancing plant immunity against pathogens.

This compound is a colorless liquid with a characteristic odor, and it is classified under UN Hazard Class 3 due to its flammability. It can be absorbed through inhalation, skin contact, or ingestion, leading to irritation of the eyes, skin, and respiratory tract .

Insect Attraction

One notable biological activity of this compound is its role as an attractant for certain insect species. A study involving the ambrosia beetle Megaplatypus mutatus demonstrated that this compound elicited an attractive response from female beetles during behavioral bioassays. The compound was identified in volatile emissions from male beetles, suggesting its potential use in pest management strategies .

Plant Immunity Enhancement

This compound has also been shown to prime plant immunity against bacterial pathogens. Research indicates that exposure to gaseous this compound triggers induced resistance in Arabidopsis thaliana, activating salicylic acid (SA) and jasmonic acid (JA) signaling pathways. In controlled experiments, plants exposed to 10 μM and 100 nM concentrations of this compound exhibited significant upregulation of defense-related genes such as PR1 and PDF1.2, which are associated with pathogen resistance .

Experimental Findings

The following table summarizes key findings from studies on the effects of this compound on plant immunity:

| Concentration (nM) | Disease Severity Reduction | Gene Expression (fold increase) |

|---|---|---|

| 1 | Not significant | - |

| 10 | 100-fold | PR1: 32-fold |

| 100 | 25-fold | PDF1.2: 16-fold |

| 1000 | Not tested | - |

These results indicate that even low concentrations of this compound can significantly enhance plant defenses against pathogens like Pseudomonas syringae pv. tomato.

Case Study 1: Insect Behavior

In a controlled laboratory setting, researchers conducted walking behavioral bioassays with female Megaplatypus mutatus in the presence of various volatile compounds. The study found that at specific doses, this compound effectively attracted female beetles, suggesting its potential application in developing traps or lures for pest control .

Case Study 2: Plant Pathogen Resistance

In another study focusing on Arabidopsis thaliana, plants were exposed to varying concentrations of this compound before being challenged with Pseudomonas syringae. The results indicated a clear correlation between exposure levels and the plants' ability to resist infection, demonstrating the compound's efficacy as a biopesticide or plant growth enhancer .

常见问题

Basic Research Questions

Q. What key thermodynamic properties of 3-pentanol are critical for predicting its reactivity in oxidation and combustion studies?

- Methodological Answer : The enthalpy of formation (ΔfH°gas) and entropy (S°gas) of this compound are essential for kinetic modeling. NIST reports ΔfH°gas = -318.4 kJ/mol and S°gas = 402.5 J/(mol·K) . These values are derived from high-precision calorimetry and quantum mechanical calculations, enabling researchers to parameterize combustion models. For reaction thermochemistry, ΔrH° and ΔrG° values (e.g., 1560 ± 8.4 kJ/mol for H-abstraction reactions) are measured via collision-induced dissociation (CIDC) and transition state theory (TST) .

Q. How do OH and Cl radicals influence the atmospheric oxidation pathways of this compound?

- Methodological Answer : Smog chamber/FTIR studies reveal that OH radicals attack this compound primarily at the 3-position (58% selectivity), forming 3-pentanone, while Cl radicals yield propionaldehyde and acetaldehyde as major products. Rate constants are determined using relative rate methods: k(OH + this compound) = 1.32 × 10⁻¹¹ cm³/molecule/s and k(Cl + this compound) = 2.03 × 10⁻¹⁰ cm³/molecule/s under 700 Torr N₂/O₂ . Product yields are quantified via GC-MS and IR spectroscopy, with NOx-dependent mechanisms validated using kinetic simulations .

Q. What experimental techniques are used to measure laminar flame speeds of this compound isomers?

- Methodological Answer : Outwardly propagating spherical flame setups measure laminar flame speeds at varying pressures (0.10–0.75 MPa), temperatures (393–473 K), and equivalence ratios (0.6–1.8). For this compound, flame speeds are slower than 1-pentanol but comparable to 2-pentanol, with differences diminishing at higher pressures due to thermal diffusivity effects. High-speed schlieren imaging and pressure-time histories are used to derive flame speed correlations .

Advanced Research Questions

Q. How do H-abstraction reactions dictate this compound’s autoignition kinetics, and what computational methods refine kinetic models?

- Methodological Answer : High-level ab initio methods (DLPNO-CCSD(T)/CBS) calculate potential energy surfaces (PESs) for H-abstraction by H, CH₃, HO₂, and OH radicals. Rate constants (400–2000 K) are derived via phase-space theory and TST, revealing that HO₂ abstraction dominates at low temperatures. Shock tube experiments (920–1450 K, 6–20 bar) validate revised kinetic models, showing improved ignition delay predictions (e.g., 20% reduction in error vs. Carbonnier’s model) . Sensitivity analysis identifies key reactions, such as this compound + HO₂ → products, which control low-temperature ignition .

Q. How can discrepancies between experimental and modeled combustion data for this compound isomers be resolved?

- Methodological Answer : Discrepancies arise from isomer-specific radical branching ratios and pressure-dependent reaction pathways. For example, this compound’s slower flame speed vs. 1-pentanol under lean conditions (φ = 0.6) is attributed to its lower heat of combustion (ΔHc = -3,050 kJ/mol vs. -3,120 kJ/mol). Jet-stirred reactor (JSR) experiments coupled with laser-induced fluorescence (LIF) quantify intermediate species (e.g., CH₂O, C₂H₄), guiding updates to isomer-specific sub-mechanisms in kinetic models .

Q. What role does this compound play in inducing systemic resistance in plants, and how is its efficacy validated experimentally?

- Methodological Answer : this compound (10 μM) primes Arabidopsis for induced systemic resistance (ISR) against Xanthomonas pathogens. Greenhouse trials use bacterial suspensions (10⁶ CFU/mL) and RT-PCR to quantify Cd80 expression (78% suppression vs. control). Field trials demonstrate reduced bacterial spot incidence (55%) and Cucumber mosaic virus symptoms (43.7%) via ANOVA and Fisher’s LSD analysis (JMP v5.0) . Metabolomic profiling (LC-MS) identifies jasmonic acid pathway activation as the mechanistic basis .

属性

IUPAC Name |

pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIXEPGDORPWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060400 | |

| Record name | 3-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 3-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

116 °C | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

30 °C c.c. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 30 °C: 5.5 (moderate) | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.8 | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3 | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8.77 [mmHg], Vapor pressure, kPa at 20 °C: 0.8 | |

| Record name | 3-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

584-02-1 | |

| Record name | 3-Pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4ELC182I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-8 °C | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。